4-Hydroxylysine

Description

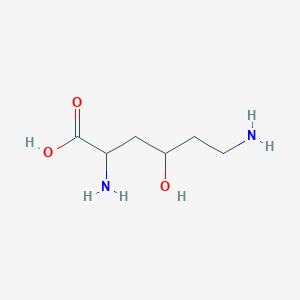

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O3 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2,6-diamino-4-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) |

InChI Key |

ASYBZHICIMVQII-UHFFFAOYSA-N |

SMILES |

C(CN)C(CC(C(=O)O)N)O |

Canonical SMILES |

C(CN)C(CC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to the Biological Role of 4-Hydroxylysine Post-Translational Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of lysine (B10760008) to 4-hydroxylysine (4-Hyl) is a critical enzymatic process with profound implications for protein structure and function, most notably in the biosynthesis and stability of collagens. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its enzymatic regulation, its pivotal role in collagen architecture, and its emerging functions in cellular signaling. We present a comprehensive overview of the methodologies used to study this modification, including quantitative data on its distribution and impact, detailed experimental protocols, and visual representations of the key molecular pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the therapeutic potential of targeting the this compound modification pathway in various pathological conditions.

Introduction

The hydroxylation of lysine residues to form this compound is a crucial post-translational modification (PTM) that primarily occurs on procollagen (B1174764) chains within the lumen of the endoplasmic reticulum. This modification is catalyzed by a family of enzymes known as lysyl hydroxylases. The resulting this compound residues serve two principal functions: they act as attachment sites for carbohydrate moieties (galactosylation and subsequent glucosylation) and are essential precursors for the formation of stable, covalent cross-links that provide collagen fibrils with their characteristic tensile strength and mechanical stability.

Defects in this compound formation are associated with severe connective tissue disorders, such as Ehlers-Danlos syndrome kyphoscoliotic type (EDS-VI), highlighting the critical importance of this modification in human health. Furthermore, the enzymatic machinery responsible for lysine hydroxylation is implicated in a variety of fibrotic diseases and cancer, making it a compelling target for therapeutic intervention. This guide will delve into the core aspects of this compound's biological role, providing the technical details necessary for its study and potential therapeutic manipulation.

The Enzymatic Machinery of Lysine Hydroxylation

The conversion of lysine to this compound is catalyzed by lysyl hydroxylases (LHs), which are non-heme iron (II) and 2-oxoglutarate-dependent dioxygenases. In humans, there are three known lysyl hydroxylase isoenzymes (LH1, LH2, and LH3), each encoded by a distinct gene (PLOD1, PLOD2, and PLOD3, respectively)[1].

These enzymes require molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) (vitamin C) as co-factors for their catalytic activity[1]. A deficiency in vitamin C, as seen in scurvy, leads to impaired lysyl and prolyl hydroxylation, resulting in the production of unstable collagen and the characteristic symptoms of the disease.

-

LH1 (PLOD1): Primarily hydroxylates lysine residues in the helical regions of collagen, which are crucial for the formation of intermolecular cross-links. Mutations in the PLOD1 gene are the primary cause of Ehlers-Danlos syndrome, kyphoscoliotic type[1].

-

LH2 (PLOD2): Specifically hydroxylates lysine residues in the telopeptide regions of collagen. These hydroxylated telopeptide lysines are essential for the formation of mature, stable collagen cross-links.

-

LH3 (PLOD3): Is a multifunctional enzyme possessing lysyl hydroxylase, galactosyltransferase, and glucosyltransferase activities. It is involved in both the hydroxylation of lysine residues and the subsequent glycosylation of the newly formed hydroxylysine[2][3].

Quantitative Distribution and Impact of this compound

The abundance of this compound varies significantly across different collagen types and tissues, reflecting the diverse functional requirements of these tissues. This differential hydroxylation influences the type and extent of collagen cross-linking, thereby modulating the biomechanical properties of the extracellular matrix.

Table 1: Molar Ratio of Hydroxyproline (Hyp) to Hydroxylysine (Hyl) in Various Human Tissues

| Tissue | Collagen Type Predominantly Present | Molar Ratio (Hyp/Hyl) | Reference |

| Skin | Type I & III | 5.8 | [4] |

| Tendon | Type I | 5.3 | [4] |

| Bone | Type I | 4.9 | [4] |

| Aorta | Type I & III | 3.6 | [4] |

| Cartilage | Type II | 2.1 | [4] |

| Annulus Fibrosus | Type I & II | 3.4 | [4] |

| Nucleus Pulposus | Type II | 2.2 | [4] |

This table is derived from data presented in the referenced literature and provides an indication of the relative abundance of hydroxylysine in different tissues.

The presence of this compound also has a direct impact on the thermal stability of the collagen triple helix, although the effect is more complex than that of 4-hydroxyproline.

Table 2: Effect of Lysyl Hydroxylation on the Melting Temperature (Tm) of Type I Collagen

| Collagen Source | Degree of Lysyl Hydroxylation (residues/α-chain) | Melting Temperature (Tm) of Triple Helix (°C) | Melting Temperature (Tm) of in vitro Fibrils (°C) | Reference |

| Human Control Skin | 0.14 | 41.4 | 49.3 | [5] |

| Human Control Bone | 0.10 | 43.3 | 47.9 | [5] |

| Underhydroxylated Bone | 0.06 | 41.3 | 45.4 | [5] |

| Overhydroxylated Bone | - | ~42.3 | - | [5] |

This table summarizes data on the influence of lysine hydroxylation on the thermal stability of collagen, indicating that while it has a modest effect on the triple helix stability, it significantly impacts the stability of self-assembled fibrils.

Role of this compound in Signaling Pathways

Beyond its well-established structural role in collagen, emerging evidence suggests that this compound and the enzymes that generate it are involved in cellular signaling processes.

LH3 in TGF-β and Wnt/β-catenin Signaling

Lysyl hydroxylase 3 (LH3) has been implicated in the regulation of key signaling pathways involved in fibrosis and cancer. Studies have shown that LH3 expression can be regulated by both the Transforming Growth Factor-β (TGF-β)/Smad3 and the Wnt/β-catenin signaling pathways[6]. In the context of pulmonary fibrosis, TGF-β1 induces the expression of LH3, leading to increased collagen deposition[6]. Conversely, inhibition of the Wnt/β-catenin pathway can downregulate LH3 expression, suggesting a complex interplay between these signaling cascades in the control of extracellular matrix remodeling[6].

This compound and Cell Adhesion

The hydroxylation of lysine residues within collagen can influence how cells interact with the extracellular matrix. While the direct role of this compound in focal adhesion signaling is an area of active research, it is known that integrins, the primary receptors for collagen, recognize specific sequences within the collagen triple helix. The post-translational modifications within these recognition sites, including hydroxylation, can modulate integrin binding affinity and subsequent downstream signaling events, such as the activation of Focal Adhesion Kinase (FAK)[7][8]. Glycosylation of hydroxylysine residues has been shown to down-regulate the binding of certain integrins to collagen.

Experimental Protocols

A thorough understanding of this compound's biological role necessitates robust experimental methodologies. This section provides detailed protocols for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of post-translationally modified amino acids.

Protocol:

-

Protein Hydrolysis:

-

Excise and weigh the tissue of interest.

-

Lyophilize the tissue to a constant weight.

-

Add 6 M HCl to the dried tissue in a sealed, vacuum-purged glass tube.

-

Hydrolyze at 110°C for 24 hours.

-

Remove the HCl by evaporation under a stream of nitrogen.

-

Re-dissolve the hydrolysate in a suitable buffer (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Inject the hydrolyzed sample.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Monitor specific precursor-to-product ion transitions for lysine and this compound.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

-

Lysyl Hydroxylase Activity Assay (Fluorometric)

This assay measures the activity of lysyl hydroxylases by detecting the hydrogen peroxide produced during the hydroxylation reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

-

Substrate Solution: Prepare a solution of a synthetic peptide substrate containing lysine residues (e.g., (Pro-Pro-Gly)n).

-

Cofactor Solution: Prepare a solution containing 2-oxoglutarate, FeSO₄, and ascorbate in the assay buffer.

-

Detection Reagent: Prepare a working solution of a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer.

-

-

Assay Procedure:

-

Add the enzyme extract (from cell or tissue homogenates) to a 96-well microplate.

-

Add the substrate solution and the cofactor solution to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Add the detection reagent to each well.

-

Incubate at room temperature, protected from light, for 15-30 minutes.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/590 nm for Amplex Red).

-

Include appropriate controls (e.g., no enzyme, no substrate) to determine background fluorescence.

-

References

- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medicaljournalssweden.se [medicaljournalssweden.se]

- 5. Comparative study on the thermostability of collagen I of skin and bone: influence of posttranslational hydroxylation of prolyl and lysyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysyl hydroxylase 3 increases collagen deposition and promotes pulmonary fibrosis by activating TGFβ1/Smad3 and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal Adhesion Kinase Modulates Cell Adhesion Strengthening via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Collagen Stability: A Technical Guide to the Biosynthesis of 4-Hydroxylysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification of lysine (B10760008) to 4-hydroxylysine is a critical step in the biosynthesis of collagen, the most abundant protein in mammals. This hydroxylation event, catalyzed by a family of enzymes known as lysyl hydroxylases, is fundamental to the stability of collagen cross-links and the overall integrity of the extracellular matrix.[1] Dysregulation of this pathway is implicated in a variety of connective tissue disorders, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the biosynthesis of this compound from lysine, including the core enzymatic reaction, quantitative kinetic data, detailed experimental protocols, and a visualization of the regulatory pathway.

The Enzymatic Reaction: Lysyl Hydroxylase

The conversion of lysine to this compound occurs within the cisternae of the rough endoplasmic reticulum.[1] The reaction is catalyzed by lysyl hydroxylases (LHs), which are non-heme iron, 2-oxoglutarate-dependent dioxygenases.[2][3] In humans, there are three known lysyl hydroxylase isoenzymes (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[1]

The overall reaction is as follows:

[procollagen]-L-lysine + 2-oxoglutarate + O₂ → [procollagen]-(2S,5R)-5-hydroxy-L-lysine + succinate (B1194679) + CO₂[3]

This reaction requires several essential cofactors:

-

Fe²⁺: As a central catalytic component.[2]

-

2-oxoglutarate: As a co-substrate that is decarboxylated to succinate.[2][4]

-

O₂: As the oxidizing agent.[2]

-

Ascorbate (B8700270) (Vitamin C): While not consumed in every catalytic cycle, ascorbate is crucial for maintaining the iron atom in its reduced Fe²⁺ state, thereby ensuring enzyme activity.[2][5]

Quantitative Data

The kinetic parameters of lysyl hydroxylases have been studied to understand their efficiency and substrate affinity. Below is a summary of available quantitative data.

| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |

| Apparent Km for Fe²⁺ | ~1.5 µM | Chick embryo | Protocollagen | pH 7.4 | [2] |

| Apparent Km for 2-oxoglutarate | ~40 µM | Chick embryo | Protocollagen | pH 7.4 | [2] |

| Apparent Km for O₂ | ~5% (v/v) | Chick embryo | Protocollagen | pH 7.4 | [2] |

| Apparent Km for Ascorbate | ~40 µM | Chick embryo | Protocollagen | pH 7.4 | [2] |

| Apparent Km for Peptide Substrate | Varies | Recombinant human LH1, LH2, LH3 | Synthetic peptides | - | [6] |

| Optimal pH | 7.0 - 8.0 | - | - | - | [7] |

| Optimal Temperature | ~37 °C | - | - | - | [8] |

Abundance of this compound in Different Collagen Types:

The extent of lysine hydroxylation varies significantly among different collagen types and tissues, reflecting the specialized functions of the lysyl hydroxylase isoenzymes.

| Collagen Type | Tissue | Hydroxylysine Content (residues/1000 amino acids) | Notes | Reference |

| Type I | Bone, Tendon, Skin | ~5-7 | Primarily hydroxylated by LH1.[9][10] | [11] |

| Type II | Cartilage | ~15-20 | Higher levels of hydroxylation and subsequent glycosylation. | [12] |

| Type IV | Basement membranes | >20 | Highly hydroxylated and glycosylated, primarily by LH3. | [13] |

Experimental Protocols

Lysyl Hydroxylase Activity Assay (Luminescence-Based)

This protocol is adapted from a high-throughput screening assay and measures the production of succinate, a co-product of the hydroxylation reaction.[14]

Materials:

-

Recombinant human lysyl hydroxylase (e.g., LH2)

-

Synthetic peptide substrate (e.g., [IKG]₃)

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100

-

Cofactor Stock Solutions:

-

FeCl₂: 10 mM in 10 mM HCl (prepare fresh)

-

α-ketoglutarate (α-KG): 10 mM in water

-

Ascorbic acid: 100 mM in water

-

-

Succinate Glo™ JMJC Demethylase Assay kit (Promega)

-

White 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Enzyme Preparation: Prepare a 1.67X LH2 enzyme mix in assay buffer.

-

Compound/Inhibitor Addition: Add 2 µL of the test compound (dissolved in DMSO) or DMSO control to the wells of a 384-well plate.

-

Enzyme Addition: Add 6 µL of the 1.67X LH2 mix to each well and incubate for 30 minutes at room temperature.

-

Substrate Mix Preparation: Prepare a 5X substrate mix containing the peptide substrate, α-KG, ascorbic acid, and FeCl₂ in assay buffer.

-

Reaction Initiation: Start the reaction by adding 2 µL of the 5X substrate mix to each well. Final concentrations should be approximately 1 µM LH2, 1000 µM [IKG]₃ peptide, 10 µM α-KG, 100 µM ascorbic acid, and 10 µM FeCl₂.

-

Incubation: Incubate the reaction plate at 37°C for 90 minutes.

-

Succinate Detection: a. Add 10 µL of Succinate Detection Reagent I to each well to quench the reaction and initiate the conversion of succinate to ATP. b. Incubate for 60 minutes at room temperature. c. Add 20 µL of Succinate Detection Reagent II to each well to convert ATP to a luminescent signal. d. Incubate for 10 minutes at room temperature.

-

Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of succinate produced and thus to the lysyl hydroxylase activity.

Detection and Quantification of this compound by Mass Spectrometry

This method allows for the direct identification and quantification of hydroxylysine in protein samples.[15]

Materials:

-

Protein sample (e.g., purified collagen)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Orbitrap)

Procedure:

-

Protein Denaturation and Reduction: a. Denature the protein sample in a suitable buffer (e.g., 8 M urea). b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylation: Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digestion: a. Dilute the sample to reduce the urea (B33335) concentration to less than 1 M. b. Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w). c. Incubate overnight at 37°C.

-

Sample Cleanup: Desalt the peptide digest using a C18 solid-phase extraction cartridge.

-

LC-MS Analysis: a. Reconstitute the dried peptides in a solution of 0.1% formic acid. b. Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of acetonitrile in 0.1% formic acid. c. Analyze the eluting peptides using a high-resolution mass spectrometer.

-

Data Analysis: a. Search the MS/MS data against a protein database, specifying a variable modification of +16 Da on lysine residues. b. Manually validate the spectra corresponding to peptides containing hydroxylysine to confirm the modification site. c. Quantify the abundance of the modified peptide relative to its unmodified counterpart by comparing the peak areas from the extracted ion chromatograms.

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of this compound

Caption: Biosynthesis of this compound from lysine in the rough endoplasmic reticulum.

Experimental Workflow for Studying Lysyl Hydroxylase Activity

Caption: A typical experimental workflow for a luminescence-based lysyl hydroxylase assay.

Conclusion

The biosynthesis of this compound is a fundamental post-translational modification essential for the proper structure and function of collagen. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms involved in this pathway is crucial for researchers in connective tissue biology and for professionals in drug development targeting diseases associated with collagen abnormalities. The methods and data presented in this guide provide a solid foundation for further investigation into this critical biological process.

References

- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EC 1.14.11.4 [iubmb.qmul.ac.uk]

- 4. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin C - Wikipedia [en.wikipedia.org]

- 6. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Posttranslational Modifications in Type I Collagen from Different Tissues Extracted from Wild Type and Prolyl 3-Hydroxylase 1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. celloptimum.se [celloptimum.se]

- 13. Post-translational modification of type IV collagen with 3-hydroxyproline affects its interactions with glycoprotein VI and nidogens 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of Lysyl Hydroxylase in 4-Hydroxylysine Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lysyl hydroxylase (LH), a critical enzyme in the post-translational modification of collagen. We will delve into its biochemical mechanism, isoform specificity, regulation, and the experimental protocols used for its study. The formation of 4-hydroxylysine, catalyzed by LH, is an essential step for the stability and function of collagen, making this enzyme a key player in tissue integrity and a potential target for therapeutic intervention in various diseases.

Core Function and Biochemical Mechanism

Lysyl hydroxylases (LH), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases, are enzymes that catalyze the hydroxylation of specific lysine (B10760008) residues to form 5-hydroxylysine (B44584) (often referred to as this compound in the context of its position on the lysine side chain)[1]. This post-translational modification occurs in the lumen of the endoplasmic reticulum after collagen synthesis[1]. The resulting hydroxylysine residues are crucial for the formation of stable collagen cross-links and serve as attachment sites for carbohydrates, both of which are vital for the tensile strength of connective tissues[2][3][4].

The enzymatic reaction is complex, requiring several substrates and cofactors:

-

Substrates : A lysine residue within a procollagen (B1174764) polypeptide chain, molecular oxygen (O₂), and α-ketoglutarate (also known as 2-oxoglutarate)[5][6].

-

Cofactors : Ferrous iron (Fe²⁺) and ascorbate (B8700270) (Vitamin C)[1][7][8].

The reaction mechanism involves the incorporation of one oxygen atom into the lysine substrate and the other into α-ketoglutarate, which is decarboxylated to form succinate (B1194679) and CO₂[9]. Kinetic studies have revealed that the reaction follows an ordered binding sequence where Fe²⁺ binds first, followed by α-ketoglutarate, O₂, and finally the peptide substrate[5][10]. The products are then released in a specific order[10]. Ascorbate is not consumed in every catalytic cycle but is required to reduce the enzyme-iron complex if it becomes oxidized, thereby reactivating the enzyme[5][10].

Isoforms and Substrate Specificity

In humans, three lysyl hydroxylase isoforms (LH1, LH2, and LH3) have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively[1]. These isoforms exhibit distinct substrate specificities, which accounts for the differential hydroxylation patterns observed across various collagen types and tissues[3][11].

-

LH1 and LH3 : These isoforms are primarily responsible for hydroxylating lysine residues within the triple-helical domains of collagen chains (in the sequence -X-Lys-Gly-)[1][12]. LH3 also possesses glycosyltransferase activity, enabling it to add galactose and glucose to the newly formed hydroxylysine residues[1][6].

-

LH2 : This isoform, particularly the LH2b splice variant, specifically hydroxylates lysine residues in the non-helical telopeptide regions of fibrillar collagens[1][3][13]. This telopeptide hydroxylation is a prerequisite for the formation of specific, highly stable collagen cross-links that are critical for the mechanical integrity of tissues like bone and skin[12][14].

The differential expression and regulation of these isoforms determine the type and density of collagen cross-links, thereby influencing the biomechanical properties of the extracellular matrix[3][15].

| Table 1: Characteristics of Human Lysyl Hydroxylase Isoforms | |||

| Isoform | Gene | Primary Substrate Region | Key Functions & Associated Pathologies |

| LH1 | PLOD1 | Helical domain of collagen[1][12] | Essential for helical lysine hydroxylation. Deficiency causes Ehlers-Danlos Syndrome, Kyphoscoliotic type (EDS-VI), characterized by severe muscle hypotonia and joint laxity[1][16]. |

| LH2 | PLOD2 | Telopeptide domain of collagen[3][13] | Critical for telopeptide lysine hydroxylation, leading to stable cross-link formation. Overexpression is linked to fibrosis and cancer metastasis[14]. Mutations are associated with Bruck syndrome[16]. |

| LH3 | PLOD3 | Helical domain of collagen[1][7] | Bifunctional enzyme with both lysyl hydroxylase and collagen glycosyltransferase activities[1][6]. |

Enzyme Kinetics and Regulation

The activity of lysyl hydroxylase is governed by the availability of its substrates and cofactors. The affinity of the enzyme for its substrates can be quantified by the Michaelis constant (Kₘ). While values vary depending on the isoform and experimental conditions, they provide insight into the enzyme's function.

| Table 2: Apparent Kₘ Values for Lysyl Hydroxylase | ||

| Substrate/Cofactor | Apparent Kₘ (µM) | Source |

| α-ketoglutarate | ~40 | [5] |

| Fe²⁺ | ~5 | [5] |

| Ascorbate | ~40 | [5] |

| O₂ | ~5% (gas phase) | [5] |

| Synthetic Peptide Substrates | Varies (e.g., 20-1000 µM) | [3] |

Regulation of LH occurs at multiple levels. The expression of LH genes can be influenced by various factors. For instance, ascorbate and hydralazine (B1673433) have been shown to upregulate LH activity and mRNA levels in fibroblasts from patients with Ehlers-Danlos syndrome type VI[17]. In human kidney cells and skin fibroblasts, the alternative splicing of LH2, which determines its substrate specificity, can be regulated by cell density and the protein synthesis inhibitor cycloheximide[15]. This suggests a complex regulatory network that fine-tunes collagen modification according to cellular needs.

Experimental Protocols for Measuring Activity

Several methods have been developed to assay LH activity. Early methods often relied on radiolabeled substrates, which, while accurate, can be cumbersome[9][18]. More recent developments have focused on creating convenient, high-throughput assays suitable for drug screening.

A. HPLC-Based Assay Protocol

This method directly monitors the formation of the hydroxylysine-containing peptide product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[9].

-

Substrate Synthesis : Synthesize peptide substrates (e.g., using Fmoc solid-phase methodology) designed to be specific for LH isoforms[9].

-

Enzymatic Reaction : Incubate the purified recombinant LH enzyme with the peptide substrate in an assay buffer containing all necessary cofactors (HEPES buffer pH 7.4, FeSO₄, α-ketoglutarate, DTT, and ascorbate).

-

Reaction Quenching : Stop the reaction at various time points by adding an acid (e.g., trifluoroacetic acid).

-

Derivatization : Derivatize the peptide products with a fluorescent tag (e.g., dansyl chloride) to enhance detection[9].

-

HPLC Analysis : Separate the substrate and the hydroxylated product using RP-HPLC with a suitable gradient.

-

Quantification : Quantify the peak areas corresponding to the substrate and product. The rate of product formation is used to determine enzyme activity and kinetics[9].

B. High-Throughput Luminescence-Based Assay

This modern assay is designed for screening large compound libraries to identify LH inhibitors. It indirectly measures LH activity by quantifying the succinate produced during the reaction[14][19].

-

Assay Setup : In a 384-well plate, combine the LH enzyme (e.g., LH2), peptide substrate, and cofactors (FeCl₂, α-KG, ascorbate) in an optimized assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)[19]. Add test compounds for inhibitor screening.

-

Enzymatic Reaction : Incubate the plate at a controlled temperature (e.g., 37°C) to allow the hydroxylation reaction to proceed.

-

Succinate Detection (Step 1) : Add a "Succinate Detection Reagent I" to quench the LH reaction and initiate a coupled enzymatic reaction that converts the succinate product to ATP[19]. Incubate for 60 minutes.

-

Luminescence Readout (Step 2) : Add a "Succinate Detection Reagent II", which contains luciferase. This enzyme uses the newly generated ATP to produce light[19].

-

Data Acquisition : After a brief incubation (e.g., 10 minutes), read the luminescence signal using a plate reader. The light intensity is directly proportional to the amount of succinate produced, and thus to the LH activity[19].

Relevance to Drug Development

The critical role of lysyl hydroxylases in collagen maturation makes them attractive targets for drug development, particularly in diseases characterized by abnormal collagen deposition.

-

Fibrosis and Cancer : Elevated levels and activity of LH2 are strongly associated with fibrosis and cancer metastasis[14]. The excessive cross-linking of collagen mediated by LH2 increases tissue stiffness, which promotes tumor progression[14]. Therefore, developing specific small-molecule inhibitors against LH2 is a promising therapeutic strategy to combat these conditions[19][20].

-

Inhibitors : Various compounds can inhibit LH activity. Some act by competing with the enzyme's cofactors or substrates. For example, Zn²⁺ is a competitive inhibitor with respect to Fe²⁺, and several citric acid cycle intermediates compete with α-ketoglutarate[10]. The development of potent and specific inhibitors is an active area of research, with high-throughput screening campaigns identifying promising lead compounds for further development[14][19].

| Table 3: Examples of Lysyl Hydroxylase Inhibitors | |||

| Inhibitor | Mechanism/Type | Competitive With | Reference |

| Succinate | Product Inhibition | α-ketoglutarate | [10] |

| Zn²⁺ | Competitive | Fe²⁺ | [10] |

| Citrate, Isocitrate | Competitive | α-ketoglutarate | [10] |

| Nitroblue tetrazolium | Competitive | O₂ | [10] |

| Homogentisic acid | Competitive | Ascorbate | [10] |

| Epinephrine | Non-competitive | All cosubstrates | [10] |

Conclusion

Lysyl hydroxylase is a multifaceted enzyme essential for the structural integrity of collagen and the proper function of connective tissues. Its various isoforms provide a sophisticated mechanism for regulating the biomechanical properties of the extracellular matrix. Understanding the detailed function, kinetics, and regulation of these enzymes is not only fundamental to cell biology but also opens new avenues for therapeutic intervention. The development of specific LH inhibitors, particularly for LH2, holds significant promise for the treatment of fibrotic diseases and cancer, making continued research in this area a high priority for the scientific and drug development communities.

References

- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 2. solnul.com [solnul.com]

- 3. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular architecture of the multifunctional collagen lysyl hydroxylase and glycosyltransferase LH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the lysyl hydroxylase reaction. II. Inhibition kinetics and the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lack of collagen type specificity for lysyl hydroxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue-specific expression and regulation of the alternatively-spliced forms of lysyl hydroxylase 2 (LH2) in human kidney cells and skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 17. The mRNA and the activity of lysyl hydroxylase are up-regulated by the administration of ascorbate and hydralazine to human skin fibroblasts from a patient with Ehlers-Danlos syndrome type VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid assay for lysyl-protocollagen hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Designing lysyl hydroxylase inhibitors for oral submucous fibrosis - Insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Hydroxylysine as a Biomarker for Collagen Turnover

Introduction: The Quest for Precise Collagen Turnover Biomarkers

Collagen is the most abundant protein in the human body, providing the essential structural framework for skin, bones, tendons, and other connective tissues.[1][2] The continuous process of collagen synthesis and degradation, known as collagen turnover, is fundamental to tissue maintenance, repair, and remodeling. Dysregulation of this process is a hallmark of numerous diseases, including fibrosis, osteoporosis, arthritis, and cardiovascular disease. Consequently, the ability to accurately monitor collagen turnover is of paramount importance in diagnostics, prognostics, and the development of new therapeutic interventions.

While several molecules have been investigated as potential biomarkers, this compound (Hyl) and its glycosylated derivatives have emerged as highly specific and reliable indicators of collagen degradation.[3][4] Unlike hydroxyproline (B1673980), another well-known marker, this compound is less influenced by diet and its glycosylated forms are not significantly metabolized before excretion.[2][4] This guide provides a comprehensive technical overview of this compound as a biomarker, detailing its biochemical basis, analytical methodologies for its quantification, and its application in research and clinical settings.

Biochemical Foundation: The Lifecycle of this compound in Collagen

The utility of this compound as a biomarker is intrinsically linked to its unique role in the lifecycle of collagen, from synthesis within the cell to its eventual breakdown in the extracellular matrix.

Collagen Synthesis and the Formation of this compound

Collagen synthesis is a complex, multi-step process that begins inside fibroblasts with the translation of pro-α-chains.[5] A critical post-translational modification step involves the hydroxylation of specific proline and lysine (B10760008) residues.[6][7] Lysyl hydroxylase enzymes convert lysine to this compound, a reaction that requires Vitamin C as a cofactor.[6][8]

These hydroxylated lysine residues are crucial for two primary reasons:

-

Glycosylation Sites: Specific this compound residues are subsequently glycosylated to form galactosyl-hydroxylysine (GHL) and glucosyl-galactosyl-hydroxylysine (B15495863) (GGHL).[4][7]

-

Cross-linking: Hydroxylysine residues are essential for the formation of stable, covalent cross-links between collagen molecules, a process catalyzed by lysyl oxidase, which imparts tensile strength and stability to collagen fibrils.[6][8]

Once these modifications are complete, three pro-α-chains assemble into a triple-helical procollagen (B1174764) molecule, which is then secreted into the extracellular space.[5][6]

Collagen Degradation and the Release of this compound

During tissue remodeling or in pathological states, mature collagen fibrils are degraded by specific enzymes, primarily matrix metalloproteinases (MMPs) such as collagenases.[8] This enzymatic breakdown releases small peptides and free amino acids, including this compound and its glycosylated forms, into the circulation.[4]

Because this compound is formed via a post-translational modification, the free amino acid cannot be re-incorporated into newly synthesized proteins.[3] It is subsequently cleared by the kidneys and excreted in the urine.[3] Therefore, the quantity of this compound and its glycosides in urine and blood serves as a direct proxy for the rate of total collagen degradation throughout the body.[3]

This compound as a Quantitative Biomarker

The measurement of this compound provides valuable quantitative data on the state of collagen metabolism. Its levels are altered in various physiological and pathological conditions, making it a versatile tool for researchers.

Tissue Specificity of Glycosylated Forms

A key advantage of measuring this compound is the tissue-specific information provided by its glycosylated forms. The ratio of glucosyl-galactosyl-hydroxylysine (GGHL) to galactosyl-hydroxylysine (GHL) varies significantly between different tissue types:

-

Bone: Rich in GHL, resulting in a low GGHL/GHL ratio.[4]

-

Skin and Soft Tissues: Predominantly contain GGHL, leading to a high GGHL/GHL ratio.[4]

This distinction allows researchers to infer the primary source of collagen turnover. For example, a marked increase in urinary GHL would suggest accelerated bone resorption.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound as a biomarker.

Table 1: Urinary Hydroxylysine Ratios in Health and Disease

| Condition | Urinary Hyl/Hyp Ratio | Urinary GGHL/GHL Ratio | Primary Collagen Source | Reference |

|---|---|---|---|---|

| Normal Bone | 0.042 ± 0.009 | 0.47 ± 0.009 | Bone | [3] |

| Severe Paget's Disease | 0.052 ± 0.042 | 0.601 ± 0.017 | Bone | [3] |

| Extensive Thermal Burns | (Not specified) | (Consistent with dermis/fascia) | Skin/Connective Tissue | [3] |

| Normal (Calcitonin-treated) | Approaches 0.7 | Approaches 3.5 | Non-bone, non-skin (e.g., C1q) | [3] |

(Data presented as mean ± SD where available)

Table 2: Performance Characteristics of a Commercial this compound ELISA Kit

| Parameter | Value | Reference |

|---|---|---|

| Assay Range | 0.156 - 10 ng/mL | [9] |

| Detection Method | Competitive | [9] |

| Sample Types | Serum, Plasma, Cell Culture Supernatants | [9] |

| Intra-assay CV | <10% | [10] |

| Inter-assay CV | <10% | [10] |

(Note: Performance may vary between different manufacturers and kit types)

Analytical Methodologies and Experimental Protocols

Accurate quantification of this compound is achievable through several analytical techniques, each with its own advantages. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for quantifying this compound in a variety of biological fluids.[9] Most commercially available kits utilize a competitive assay format.

-

Principle: Free this compound in the sample competes with a known amount of enzyme-conjugated this compound for binding to a limited number of capture antibodies coated on a microplate. The signal produced is inversely proportional to the concentration of this compound in the sample.[11]

Detailed Experimental Protocol (Example Competitive ELISA)

-

Sample Preparation:

-

Serum: Collect blood and allow it to clot at 2-8°C. Centrifuge at 1,000 x g for 10 minutes. Collect the serum and use immediately or aliquot and store at -80°C.[9]

-

Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and use immediately or store at -80°C.[9]

-

Cell Culture Supernatant: Centrifuge at 1,500 rpm for 20 minutes at 4°C to remove debris. Collect the clear supernatant.[9]

-

-

Reagents and Equipment:

-

Assay Procedure:

-

Bring all reagents and samples to room temperature before use.

-

Prepare serial dilutions of the lyophilized standard to generate a standard curve.

-

Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

-

Immediately add 50 µL of Detection Reagent A (HRP-conjugate) to each well.

-

Seal the plate and incubate for 1 hour at 37°C.

-

Aspirate the liquid from each well and wash the plate three times with 350 µL of 1X Wash Buffer per well.

-

Add 90 µL of Substrate Solution to each well.

-

Incubate for 15-25 minutes at 37°C, protected from light.

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the optical density (OD) at 450 nm within 5 minutes.

-

-

Data Analysis:

-

Calculate the average OD for each standard and sample.

-

Generate a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis.

-

Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high precision and the ability to separate this compound from other amino acids. These methods often require a pre-column derivatization step to allow for UV or fluorescence detection.

-

Principle: Samples are hydrolyzed to release free amino acids. The amino acids are then derivatized with a chromophoric or fluorophoric agent. The derivatized this compound is separated from other compounds on a reversed-phase HPLC column and quantified by a detector.[12][13]

Detailed Experimental Protocol (Example HPLC with Derivatization)

-

Sample Preparation (Hydrolysis):

-

Place a known amount of lyophilized tissue or a volume of biofluid into a hydrolysis tube.

-

Add 6 N HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

After hydrolysis, evaporate the HCl under a stream of nitrogen.

-

Reconstitute the sample in a suitable buffer (e.g., 0.1 M NaHCO₃).

-

-

Reagents and Equipment:

-

HPLC system with a C18 reversed-phase column and UV detector (e.g., 254 nm).

-

Derivatization agent (e.g., phenyl isothiocyanate (PITC) or Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA)).[12][13]

-

Acetonitrile (B52724), water (HPLC grade), and appropriate buffers for the mobile phase.

-

This compound standard.

-

Hydrolysis and evaporation equipment.

-

-

Derivatization Procedure (Example with PITC):

-

To the reconstituted hydrolysate, add a solution of PITC in an organic solvent (e.g., ethanol:water:triethylamine).

-

Vortex and incubate at room temperature for 20 minutes.

-

Evaporate the solvent to dryness under vacuum.

-

Reconstitute the derivatized sample in the HPLC mobile phase for injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Buffer A (e.g., sodium acetate (B1210297) with triethylamine) and Buffer B (e.g., 60% acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[13]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Run a series of derivatized this compound standards to create a calibration curve (peak area vs. concentration).

-

Identify the this compound peak in the sample chromatograms based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem MS (LC-MS/MS) are the most sensitive and specific methods for this compound analysis.[14] They can often measure the amino acid directly without derivatization and can distinguish between different isomers.[15][16]

-

Principle: Following acid hydrolysis, the sample is injected into an LC system for separation. The eluate is introduced into a mass spectrometer, where this compound is ionized and detected based on its unique mass-to-charge ratio (m/z). Tandem MS provides even greater specificity by fragmenting the parent ion and detecting specific product ions.[14]

Detailed Experimental Protocol (Example LC-MS/MS)

-

Sample Preparation:

-

Perform acid hydrolysis as described in the HPLC protocol (Section 4.2.1).

-

After reconstitution, the sample may require further cleanup using solid-phase extraction (SPE) or can be directly diluted with the initial mobile phase.

-

Add an internal standard (e.g., a stable isotope-labeled this compound) to correct for matrix effects and variations in instrument response.

-

-

Reagents and Equipment:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

-

Appropriate LC column (e.g., HILIC for polar compounds or reversed-phase).

-

Mobile phase solvents (e.g., acetonitrile and water with formic acid).

-

This compound standard and stable isotope-labeled internal standard.

-

-

LC-MS/MS Conditions (Example):

-

Column: HILIC column.

-

Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS Analysis: Multiple Reaction Monitoring (MRM).

-

This compound Transition: e.g., Precursor ion m/z 147.1 -> Product ion m/z 84.1

-

Internal Standard Transition: e.g., Precursor ion m/z 152.1 -> Product ion m/z 89.1 (Note: Exact m/z values may vary based on adduct formation and specific instrument)

-

-

-

Data Analysis:

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Calculate the analyte/internal standard peak area ratio for each sample.

-

Determine the concentration of this compound in the samples by interpolating their area ratios from the calibration curve.

-

Conclusion and Future Perspectives

This compound and its glycosides stand out as robust and informative biomarkers for collagen turnover. Their direct link to collagen degradation, minimal metabolic alteration, and the tissue-specific information offered by glycosylated ratios provide significant advantages over less specific markers. The availability of diverse analytical platforms, from high-throughput ELISAs to highly specific LC-MS/MS methods, allows for flexible integration into various research and drug development workflows.

Future efforts will likely focus on the broader validation of these markers in large clinical cohorts for various diseases, the standardization of analytical methods across laboratories, and the exploration of their utility in monitoring therapeutic response to anti-fibrotic or bone-modulating agents. As our understanding of the complex dynamics of the extracellular matrix grows, this compound will undoubtedly remain a cornerstone for quantifying a critical aspect of its metabolism.

References

- 1. solnul.com [solnul.com]

- 2. blog.healthmatters.io [blog.healthmatters.io]

- 3. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. news-medical.net [news-medical.net]

- 9. assaygenie.com [assaygenie.com]

- 10. 4-HNE Competitive ELISA Kit (EEL163) - Invitrogen [thermofisher.com]

- 11. mybiosource.com [mybiosource.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Identification of 4-Hydroxyproline at the Xaa Position in Collagen by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Significance of a Single Hydroxyl Group: An In-depth Technical Guide to the Evolutionary Conservation of 4-Hydroxylysine in Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical post-translational modification of lysine (B10760008) to 4-hydroxylysine (4-HYL), a seemingly subtle alteration that imparts profound structural and functional consequences on proteins. We will explore the evolutionary conservation of this modification, the enzymatic machinery responsible, its well-established role in collagen, and its emerging significance in a broader range of proteins. This document provides detailed experimental protocols and quantitative data to support researchers in this field.

The Enzymatic Foundation of Lysine Hydroxylation

The conversion of lysine to this compound is not a spontaneous event but is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs). These enzymes are 2-oxoglutarate-dependent dioxygenases that require Fe²⁺, O₂, and ascorbate (B8700270) as co-factors for their catalytic activity.[1][2] The hydroxylation occurs in the lumen of the endoplasmic reticulum as a post-translational modification following protein synthesis.[1]

Humans have three known lysyl hydroxylase isoenzymes (LH1-3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[1] From an evolutionary perspective, LH3 is the most ancient of the three isoenzymes.[3] While all three possess hydroxylase activity, they exhibit differences in their substrate specificities and additional functionalities. LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of collagens, whereas a splice variant of LH2, LH2b, is responsible for hydroxylating lysyl residues in the telopeptides of collagen.[1] Notably, LH3 also possesses glycosyltransferase activity, further modifying the newly formed hydroxylysine.[1][3]

The fundamental reaction catalyzed by lysyl hydroxylases is depicted below:

The Archetypal Role of this compound in Collagen

The most well-documented and understood function of this compound is in collagen, the most abundant protein in mammals.[4][5] Within the characteristic Gly-X-Y repeating triplets of collagen, lysine residues in the Y position are substrates for hydroxylation.[5] This modification is crucial for the stability and function of collagen molecules.

Stability and Cross-linking

Hydroxylysine residues serve as attachment sites for carbohydrate moieties, specifically galactose and glucosyl-galactose, a process known as glycosylation.[6] This glycosylation is thought to play a role in the assembly and secretion of some collagens.[7] More critically, hydroxylysine is essential for the formation of stable covalent cross-links between collagen molecules.[2][7] These cross-links are vital for the tensile strength and integrity of connective tissues such as skin, bone, and tendons.[8]

The process begins with the enzymatic oxidation of lysine or hydroxylysine residues in the telopeptides by lysyl oxidase, forming reactive aldehydes. These aldehydes then spontaneously react with hydroxylysine residues in the helical region of adjacent collagen molecules to form stable cross-links.[2]

Quantitative Aspects of Lysine Hydroxylation in Collagen

The extent of lysine hydroxylation can vary significantly depending on the collagen type and the tissue, in contrast to proline hydroxylation which is more uniform.[9] This variability suggests a fine-tuned regulatory mechanism for collagen function.

| Collagen Type | Tissue | Extent of Lysine Hydroxylation (%) | Reference |

| Type I | Skin | Varies, but glucosyl-galactosyl-hydroxylysine (B15495863) is the major form | |

| Type I | Bone | Varies, but galactosyl-hydroxylysine is enriched | |

| Type I | General | Can vary from 15% to 90% | [9] |

| Type IV | Basement Membranes | Highly abundant | [10] |

| Type V | General | Extensively modified | [7] |

Table 1: Variation in Lysine Hydroxylation in Different Collagen Types and Tissues.

Evolutionary Conservation of this compound Beyond Collagen

While collagen is the most prominent protein containing this compound, this modification is not exclusive to it. The presence of this compound in non-collagenous proteins suggests a broader biological role and evolutionary conservation of this modification.

For instance, adiponectin, a protein hormone involved in regulating glucose levels, contains four conserved lysine residues in its collagenous domain that are hydroxylated and subsequently glycosylated.[11][12] This modification appears to be crucial for its insulin-sensitizing activity.[11]

More surprisingly, this compound has been identified in a recombinant monoclonal antibody (mAb) produced in Chinese hamster ovary (CHO) cells.[13] The hydroxylation occurred at a specific XKG consensus sequence, suggesting that the mAb can be a substrate for the CHO homolog of lysyl hydroxylase.[13] This finding has significant implications for the manufacturing and characterization of therapeutic proteins.

| Protein | Organism/Cell Line | Location of Hydroxylation | Putative Function of Hydroxylation | Reference |

| Adiponectin | Human, Rat | Conserved lysines in the collagenous domain (residues 68, 71, 80, 104) | Essential for insulin-sensitizing activity | [11][12] |

| Recombinant IgG1 mAb | CHO cells | A single site on the heavy-chain Fab (XKG consensus sequence) | Unknown, potential impact on protein stability and function | [13] |

Table 2: Examples of this compound in Non-Collagenous Proteins.

The conservation of the hydroxylation machinery (lysyl hydroxylases) and the target sequences in proteins other than collagen points to a conserved functional importance of this compound throughout evolution.

Experimental Methodologies for the Analysis of this compound

The detection and quantification of this compound require specialized analytical techniques. Mass spectrometry and western blotting are two powerful and commonly used methods.

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is the gold standard for identifying and quantifying post-translational modifications, including hydroxylation.[14] The addition of a hydroxyl group to a lysine residue results in a mass increase of 16 Da.[13]

Detailed Protocol for LC-MS/MS Analysis of this compound:

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues using a suitable lysis buffer.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the protein sample into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

-

-

Liquid Chromatography (LC) Separation:

-

Separate the resulting peptides using reversed-phase liquid chromatography. This separates peptides based on their hydrophobicity.

-

-

Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

-

Introduce the separated peptides into a high-resolution mass spectrometer.

-

In the first MS scan (MS1), the mass-to-charge ratio (m/z) of the intact peptides is measured. Peptides containing hydroxylysine will have a +16 Da mass shift compared to their unmodified counterparts.

-

Select the precursor ions of interest (both modified and unmodified peptides) for fragmentation.

-

In the MS/MS scan, the fragmented ions (product ions) are analyzed. The fragmentation pattern provides sequence information and allows for the precise localization of the modification. The observation of a y1 ion corresponding to the mass of hydroxylysine can confirm the modification on the C-terminal lysine of a tryptic peptide.[13]

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a protein sequence database to identify the peptides and localize the this compound modification.

-

References

- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 3. tandfonline.com [tandfonline.com]

- 4. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. celloptimum.se [celloptimum.se]

- 6. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solnul.com [solnul.com]

- 9. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxylation and glycosylation of the four conserved lysine residues in the collagenous domain of adiponectin. Potential role in the modulation of its insulin-sensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

The Critical Role of 4-Hydroxylysine in the Stability of the Extracellular Matrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability and integrity of the extracellular matrix (ECM) are paramount to the function of all tissues and organs. A key, yet often underappreciated, post-translational modification crucial for ECM stability is the hydroxylation of lysine (B10760008) residues to form 4-hydroxylysine within collagen, the most abundant protein in the animal kingdom. This modification, catalyzed by a family of enzymes known as lysyl hydroxylases, is a critical determinant of the type and extent of collagen cross-linking, which ultimately dictates the biomechanical properties of tissues.[1][2] Furthermore, this compound serves as an attachment site for carbohydrates, a process known as glycosylation, which plays a role in fibril assembly and matrix organization. Deficiencies in this compound formation lead to a range of debilitating connective tissue disorders, underscoring its fundamental importance. This technical guide provides an in-depth exploration of the role of this compound in ECM stability, detailing the enzymatic machinery, the formation of stable cross-links, and the pathological consequences of its dysregulation. We further present detailed experimental protocols for the quantification of this compound and the assessment of ECM mechanical properties, alongside a summary of quantitative data and a depiction of the key signaling pathways regulating this critical modification.

Introduction: The Architectural Significance of this compound

The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural support to cells and tissues, regulates cell adhesion and migration, and modulates signal transduction. Collagen, with its characteristic triple helical structure, forms the primary scaffold of the ECM, endowing tissues with tensile strength and resilience.[3] The stability of this scaffold is not merely a consequence of the collagen protein sequence itself, but is heavily reliant on a series of intricate post-translational modifications. Among these, the hydroxylation of specific lysine residues to this compound stands out as a pivotal event.

This hydroxylation is a prerequisite for the formation of stable, covalent intermolecular cross-links that are essential for the mechanical integrity of collagen fibrils.[4] The presence and abundance of this compound also dictate the pathway of cross-link maturation, leading to tissue-specific differences in mechanical properties. Moreover, the hydroxyl group of this compound serves as the point of attachment for galactose and glucose residues, forming O-linked glycans that influence collagen fibrillogenesis and interaction with other ECM components.[5]

Disruptions in the formation of this compound have profound consequences, as exemplified by the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), a severe connective tissue disorder characterized by skin fragility, joint hypermobility, and progressive spinal deformity.[1][4][6] This guide will delve into the multifaceted role of this compound, providing a comprehensive resource for researchers and professionals in the fields of ECM biology, connective tissue disorders, and drug development.

The Enzymatic Machinery: Lysyl Hydroxylases

The conversion of lysine to this compound is catalyzed by a family of enzymes known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases, more commonly referred to as lysyl hydroxylases (LHs). These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and require Fe²⁺, 2-oxoglutarate, and molecular oxygen as co-substrates, with ascorbate (B8700270) (Vitamin C) being an essential cofactor for maintaining the iron in its reduced, active state.[2]

In humans, there are three identified lysyl hydroxylase isoenzymes, each encoded by a distinct PLOD gene:

-

Lysyl Hydroxylase 1 (LH1), encoded by PLOD1 : Primarily responsible for hydroxylating lysine residues within the collagen triple helix. Mutations in PLOD1 are the primary cause of kyphoscoliotic Ehlers-Danlos syndrome (kEDS).[4][6]

-

Lysyl Hydroxylase 2 (LH2), encoded by PLOD2 : Specifically hydroxylates lysine residues in the telopeptides of collagen, which is crucial for the formation of pyridinoline (B42742) cross-links.

-

Lysyl Hydroxylase 3 (LH3), encoded by PLOD3 : A multifunctional enzyme that possesses both lysyl hydroxylase and galactosyltransferase and glucosyltransferase activities, enabling it to both hydroxylate lysine and subsequently glycosylate the newly formed this compound.

The differential expression and substrate specificity of these isoenzymes contribute to the tissue-specific variations in collagen hydroxylation and cross-linking patterns.

The Role of this compound in Collagen Cross-Linking and ECM Stability

The formation of covalent intermolecular cross-links is the final and most critical step in conferring tensile strength and stability to collagen fibrils. The presence of this compound is a key determinant in this process.

The ε-amino group of lysine and the δ-hydroxyl group of this compound are the substrates for the enzyme lysyl oxidase, which oxidatively deaminates these residues to form reactive aldehydes (allysine and hydroxyallysine, respectively). These aldehydes then spontaneously react with other lysine or this compound residues on adjacent collagen molecules to form immature, divalent cross-links.

The pathway of cross-link maturation is dependent on the initial hydroxylation status of the telopeptide lysine residues:

-

Lysine-derived cross-links: When telopeptide lysines are not hydroxylated, the resulting allysine (B42369) aldehydes form aldimine cross-links.

-

Hydroxylysine-derived cross-links: When telopeptide lysines are hydroxylated to this compound, the resulting hydroxyallysine aldehydes form more stable keto-amine cross-links through an Amadori rearrangement. These keto-amine cross-links can further mature into trivalent pyridinoline and deoxypyridinoline (B1589748) cross-links, which are highly stable and abundant in tissues subjected to high mechanical stress, such as bone and cartilage.

Therefore, the extent of lysine hydroxylation directly influences the type and stability of collagen cross-links, which in turn dictates the mechanical properties of the ECM in different tissues. A deficiency in this compound leads to a reduction in the more stable hydroxylysine-derived cross-links, resulting in mechanically weaker connective tissues.[7]

Glycosylation of this compound

Certain this compound residues within the triple helical domain of collagen can be further modified by the sequential addition of galactose and glucose to form galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine.[5] This O-linked glycosylation is catalyzed by two specific enzymes:

-

Hydroxylysyl-galactosyltransferase: Transfers galactose to the hydroxyl group of this compound.

-

Galactosylhydroxylysyl-glucosyltransferase (GGT): Transfers glucose to the galactose of galactosyl-hydroxylysine. As mentioned earlier, LH3 possesses this GGT activity.

The extent of glycosylation varies between different collagen types and tissues.[5][8] While the precise functions of these carbohydrate modifications are not fully elucidated, they are thought to play a role in:

-

Fibrillogenesis: Influencing the diameter and organization of collagen fibrils.

-

Matrix interactions: Mediating the interaction of collagen with other ECM components.

-

Cell-matrix communication: Potentially influencing cell behavior through interactions with cell surface receptors.

Quantitative Data on this compound Content and ECM Properties

The abundance of this compound and the resulting cross-link profiles vary significantly among different collagen types and tissues, reflecting their diverse functional requirements. The following tables summarize available quantitative data.

| Collagen Type | Tissue | This compound Content (residues/1000 amino acids) | Reference |

| Type I | Skin | ~6 | [9] |

| Bone | ~1.9 | [9] | |

| Tendon | ~3.6 | [9] | |

| Dentin | ~1.1 | [9] | |

| Type II | Cartilage | High | [10] |

| Type IV | Basement Membrane | High (~90% of lysines hydroxylated) | [11][12] |

| Condition | Tissue | Reduction in this compound Content (%) | Reduction in Hydroxylysylpyridinoline Cross-links (%) | Reference |

| Plod1 Knockout (Mouse) | Skin | 78 | - | [13] |

| Aorta | - | 72 | [13] | |

| Cornea | - | 67 | [13] | |

| Femur | 25 | 53 | [13] | |

| Lung | 14 | - | [13] | |

| Tendon | - | 41 | [13] |

| Tissue | Condition | Ultimate Tensile Strength | Elastic Modulus | Reference |

| Skin | Ehlers-Danlos Syndrome (general) | Lowered | Lowered | [14][15] |

| Skin | Ehlers-Danlos Syndrome (Types I, II, III) | Increased Extensibility and Elasticity | - | [16] |

Pathologies Associated with Defective this compound Formation

The critical role of this compound in ECM stability is starkly illustrated by the diseases that arise from its deficiency.

Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS)

kEDS is a rare, autosomal recessive connective tissue disorder caused by mutations in the PLOD1 gene, leading to a deficiency of lysyl hydroxylase 1.[4][6] The resulting impairment of this compound formation in the collagen triple helix leads to:

-

Reduced stable cross-links: The lack of hydroxylysine-derived cross-links results in mechanically weak connective tissues.

-

Clinical manifestations: Severe muscle hypotonia from birth, joint laxity and dislocations, progressive kyphoscoliosis, skin fragility and abnormal scarring, and potential for arterial rupture.[1][6]

Diagnosis can be confirmed by urinalysis, which reveals an increased ratio of deoxypyridinoline to pyridinoline cross-links, reflecting the altered cross-linking chemistry.[4]

Scurvy

Scurvy is a nutritional deficiency of vitamin C (ascorbate). As an essential cofactor for lysyl hydroxylase, a lack of vitamin C impairs the hydroxylation of both lysine and proline residues in collagen. This leads to:

-

Unstable collagen triple helix: Reduced hydroxyproline (B1673980) content destabilizes the collagen molecule.

-

Impaired cross-linking: Reduced this compound content leads to fewer stable cross-links.

-

Clinical manifestations: Fragile capillaries leading to bruising and petechiae, poor wound healing, gum disease, and ultimately, if untreated, can be fatal.

Signaling Pathways Regulating this compound Formation

The expression of the PLOD genes, and thus the levels of lysyl hydroxylases, are tightly regulated by various signaling pathways, ensuring that collagen production and modification are appropriately controlled during development, tissue repair, and in response to physiological cues.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a major regulator of ECM protein synthesis and modification.[5][14] TGF-β signaling has been shown to upregulate the expression of PLOD genes, particularly PLOD2.[17][18]

Caption: TGF-β signaling pathway leading to increased transcription of PLOD and collagen genes.

Other transcription factors, such as PITX2, have also been implicated in the regulation of PLOD gene expression.[19][20]

Experimental Protocols

Quantification of this compound and Collagen Cross-links by HPLC

This protocol outlines the general steps for the analysis of this compound and the pyridinoline cross-links (pyridinoline and deoxypyridinoline) in tissue samples using reverse-phase high-performance liquid chromatography (HPLC).

Caption: General workflow for the quantification of this compound and collagen cross-links by HPLC.

Methodology:

-

Sample Preparation:

-

Obtain tissue samples (e.g., skin, tendon, bone).

-

Freeze-dry the samples to a constant weight and homogenize into a fine powder.

-

Perform acid hydrolysis of a known amount of the dried tissue powder in 6 M HCl at approximately 110°C for 18-24 hours in a sealed, evacuated tube. This process breaks down the protein into its constituent amino acids.

-

Neutralize the hydrolysate and clarify by centrifugation.

-

For cross-link analysis, a pre-purification step using solid-phase extraction on a cellulose (B213188) column is often employed to enrich the pyridinoline fraction.[17][19]

-

-

HPLC Analysis:

-

Use a reverse-phase HPLC system with a C18 column.

-

Employ a gradient elution protocol with a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the analytes of interest.

-

For pyridinoline cross-links, which are naturally fluorescent, use a fluorescence detector with appropriate excitation and emission wavelengths.

-

For this compound, pre-column derivatization with a fluorescent tag (e.g., dabsyl chloride) may be necessary for sensitive detection.[21]

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound, pyridinoline, and deoxypyridinoline based on their retention times compared to known standards.

-

Integrate the peak areas and quantify the concentration of each analyte using a standard curve generated from known concentrations of purified standards.

-

Express the results as moles of amino acid per mole of collagen or per dry weight of tissue.

-

Assessment of ECM Mechanical Properties by Uniaxial Tensile Testing

This protocol describes a general procedure for determining the mechanical properties of soft connective tissues like skin, tendon, and aorta.

Caption: Workflow for assessing the mechanical properties of soft tissues using uniaxial tensile testing.

Methodology:

-

Sample Preparation:

-

Excise the tissue of interest and store it in phosphate-buffered saline (PBS) to maintain hydration.

-

Cut the tissue into a standardized shape, such as a dumbbell, to ensure that failure occurs within the gauge length.

-

Carefully measure the cross-sectional area of the sample at the gauge length.

-

-

Mechanical Testing:

-

Mount the sample in the grips of a uniaxial tensile testing machine. Ensure that the sample is securely clamped to prevent slippage.

-

Perform preconditioning cycles by applying a series of sub-failure strains to the tissue. This ensures a reproducible mechanical response.[10]

-

Apply a uniaxial tensile load to the sample at a constant strain rate until failure. Record the load and displacement data throughout the test.

-

-

Data Analysis:

-

Convert the load-displacement data into a stress-strain curve by normalizing the load by the cross-sectional area (stress) and the displacement by the initial gauge length (strain).

-

From the stress-strain curve, determine key mechanical properties:

-

Ultimate Tensile Strength (UTS): The maximum stress the tissue can withstand before failure.

-

Modulus of Elasticity (Young's Modulus): The slope of the linear (elastic) region of the stress-strain curve, representing the stiffness of the material.

-

Strain to Failure: The maximum strain the tissue can endure before failure.

-

-

Conclusion and Future Directions

This compound is a cornerstone of extracellular matrix stability. Its formation, catalyzed by lysyl hydroxylases, is a critical post-translational modification that governs the formation of stable collagen cross-links and influences the overall architecture of the ECM. The devastating consequences of impaired this compound formation, as seen in kyphoscoliotic Ehlers-Danlos syndrome, highlight its indispensable role in maintaining connective tissue integrity.

For researchers and drug development professionals, a thorough understanding of the biology of this compound is essential. Targeting the enzymes and signaling pathways that regulate its formation could offer novel therapeutic strategies for a range of conditions, from genetic connective tissue disorders to fibrotic diseases where excessive collagen deposition and cross-linking are hallmarks.

Future research should focus on further elucidating the specific roles of the different lysyl hydroxylase isoenzymes and the functional significance of this compound glycosylation. The development of more sophisticated analytical techniques will enable a more precise quantification of tissue-specific variations in hydroxylation and cross-linking, providing a deeper understanding of the structure-function relationships within the ECM in both health and disease. This knowledge will be instrumental in the development of targeted therapies aimed at modulating ECM stability for therapeutic benefit.

References

- 1. Kyphoscoliotic Ehlers-Danlos syndrome [ehlers-danlos.org]

- 2. geneskin.org [geneskin.org]

- 3. Posttranslational Modifications in Type I Collagen from Different Tissues Extracted from Wild Type and Prolyl 3-Hydroxylase 1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS) - Marfan Foundation [marfan.org]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ehlers-Danlos syndrome - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 11. researchgate.net [researchgate.net]